molecular formula C7H4Cl2N2S B1336750 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine CAS No. 35265-83-9

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B1336750
CAS No.: 35265-83-9
M. Wt: 219.09 g/mol
InChI Key: WUXYWALKGQDXFI-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2S. It is characterized by the presence of a thieno[3,2-d]pyrimidine core, substituted with chlorine atoms at positions 2 and 4, and a methyl group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 3-amino-4-methylthiophene-2-carboxylate, which undergoes cyclization with formamide and subsequent chlorination to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine
  • 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
  • 6-Bromo-4-chlorothieno[3,2-d]pyrimidine

Comparison: Compared to its analogs, 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at position 7 can affect its steric and electronic properties, making it a valuable compound for targeted synthesis and research .

Properties

IUPAC Name

2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXYWALKGQDXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428053
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35265-83-9
Record name 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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